molecular formula C6H3F3LiNO3S B2938862 Lithium;5-(trifluoromethoxy)pyridine-2-sulfinate CAS No. 2228334-97-0

Lithium;5-(trifluoromethoxy)pyridine-2-sulfinate

Cat. No. B2938862
CAS RN: 2228334-97-0
M. Wt: 233.09
InChI Key: JVIOBONLTRYLIJ-UHFFFAOYSA-M
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Description

Lithium;5-(trifluoromethoxy)pyridine-2-sulfinate is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is a derivative of lithium and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of Lithium;5-(trifluoromethoxy)pyridine-2-sulfinate is not well understood. However, it is believed that this compound acts as a Lewis acid and can coordinate with various nucleophiles, including alcohols and amines. This coordination results in the formation of new chemical bonds, leading to the synthesis of various compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Lithium;5-(trifluoromethoxy)pyridine-2-sulfinate are not well studied. However, it is believed that this compound may have some toxic effects on living organisms due to its lithium content.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using Lithium;5-(trifluoromethoxy)pyridine-2-sulfinate in lab experiments is its high reactivity towards various nucleophiles. This reactivity allows for the synthesis of various compounds under mild reaction conditions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in some experiments.

Future Directions

There are various future directions for the study of Lithium;5-(trifluoromethoxy)pyridine-2-sulfinate. One of the significant directions is the study of its potential applications in the field of catalysis. This compound may have applications in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Additionally, the study of the biochemical and physiological effects of this compound may provide insights into its potential toxicity and safety for use in various applications.
Conclusion:
Lithium;5-(trifluoromethoxy)pyridine-2-sulfinate is a chemical compound that has potential applications in various scientific research fields. Its high reactivity towards various nucleophiles makes it a useful reagent for the synthesis of various compounds. However, its potential toxicity may limit its use in some experiments. Further studies are needed to explore its potential applications and safety for use in various fields.

Synthesis Methods

Lithium;5-(trifluoromethoxy)pyridine-2-sulfinate can be synthesized using various methods. One of the commonly used methods is the reaction of 5-(trifluoromethoxy)pyridine-2-sulfonyl chloride with lithium hydride in tetrahydrofuran (THF) solvent. This reaction results in the formation of Lithium;5-(trifluoromethoxy)pyridine-2-sulfinate as a white solid.

Scientific Research Applications

Lithium;5-(trifluoromethoxy)pyridine-2-sulfinate has been studied for its potential applications in various scientific research fields. One of the significant applications is in the field of organic synthesis. This compound has been used as a reagent for the synthesis of various compounds, including heterocycles and chiral compounds. It has also been studied for its potential applications in the field of catalysis.

properties

IUPAC Name

lithium;5-(trifluoromethoxy)pyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO3S.Li/c7-6(8,9)13-4-1-2-5(10-3-4)14(11)12;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIOBONLTRYLIJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=NC=C1OC(F)(F)F)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3LiNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium(1+) ion 5-(trifluoromethoxy)pyridine-2-sulfinate

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